REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:8])([CH3:7])[CH2:3][C:4](O)=[O:5].[CH2:9]([C:12]1[C:18]([OH:19])=[CH:17][CH:16]=[CH:15][C:13]=1[OH:14])[CH2:10][CH3:11]>OS(C(F)(F)F)(=O)=O>[OH:14][C:13]1[CH:15]=[CH:16][C:17]([C:4](=[O:5])[CH2:3][C:2]([CH3:8])([CH3:7])[CH3:1])=[C:18]([OH:19])[C:12]=1[CH2:9][CH2:10][CH3:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C1=C(O)C=CC=C1O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=C(C=C1)C(CC(C)(C)C)=O)O)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |